molecular formula C13H16N2O3 B1626784 Benzyl (2-oxopiperidin-3-yl)carbamate CAS No. 38150-56-0

Benzyl (2-oxopiperidin-3-yl)carbamate

Cat. No. B1626784
CAS RN: 38150-56-0
M. Wt: 248.28 g/mol
InChI Key: KVHNKJHAXXEKFU-UHFFFAOYSA-N
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Description

Benzyl (2-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3. It is also known as (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate . It exhibits solubility in water, methanol, and ethanol, while demonstrating chemical stability . Its significance lies in its utilization as a substrate for the enzyme N-acetyl-L-glutamate synthase .


Molecular Structure Analysis

The molecular weight of Benzyl (2-oxopiperidin-3-yl)carbamate is 248.28 g/mol . The InChI code for this compound is 1S/C13H14N2O4/c16-11-7-6-10 (12 (17)15-11)14-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,14,18) (H,15,16,17)/t10-/m0/s1 .


Physical And Chemical Properties Analysis

Benzyl (2-oxopiperidin-3-yl)carbamate is a solid substance . It exhibits solubility in water, methanol, and ethanol . The compound is stable under normal conditions .

properties

IUPAC Name

benzyl N-(2-oxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNKJHAXXEKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543744, DTXSID40930998
Record name Benzyl (2-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen (2-hydroxy-3,4,5,6-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-oxopiperidin-3-yl)carbamate

CAS RN

38150-56-0, 141136-42-7
Record name Benzyl (2-oxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen (2-hydroxy-3,4,5,6-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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